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molecular formula C9H11NO B131446 4-(Dimethylamino)benzaldehyde CAS No. 100-10-7

4-(Dimethylamino)benzaldehyde

Cat. No. B131446
M. Wt: 149.19 g/mol
InChI Key: BGNGWHSBYQYVRX-UHFFFAOYSA-N
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Patent
US04632987

Procedure details

83.0 g (0.54 mole) of phosphorus oxychloride was slowly added, drop by drop, to 33.3 g (0.45 mole) of dimethylformamide under cooling with ice. After stirring for a while, 55 g (0.45 mole) of dimethylaniline was added dropwise thereto and the resulting reaction mixture was stirred at 90° C. for 2 hours. The catalyst was slowly decomposed by the addition of 200 ml of ice water and the resulting mixture was made weakly alkaline by the addition of 350 g of a 20% aqueous sodium hydroxide solution. After the mixture was cooled by allowing it to stand for a while, the precipitated 4-dimethylaminobenzaldehyde was separated by filtration, washed thoroughly with water to remove any salts and impurities, and then dried at 50° C. Thus, there was obtained 59.8 g of 4-dimethylaminobenzaldehyde (in an 89% yield based on the dimethylaniline).
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
Quantity
55 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.CN(C)[CH:8]=[O:9].[CH3:11][N:12]([CH3:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[OH-].[Na+]>>[CH3:11][N:12]([CH3:19])[C:13]1[CH:18]=[CH:17][C:16]([CH:8]=[O:9])=[CH:15][CH:14]=1 |f:3.4|

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
33.3 g
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
55 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
was stirred at 90° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled
CUSTOM
Type
CUSTOM
Details
the precipitated 4-dimethylaminobenzaldehyde was separated by filtration
WASH
Type
WASH
Details
washed thoroughly with water
CUSTOM
Type
CUSTOM
Details
to remove any salts and impurities
CUSTOM
Type
CUSTOM
Details
dried at 50° C

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C1=CC=C(C=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 59.8 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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